molecular formula C13H18INO2S B497849 N-cyclohexyl-4-iodo-N-methylbenzenesulfonamide CAS No. 927636-82-6

N-cyclohexyl-4-iodo-N-methylbenzenesulfonamide

Cat. No.: B497849
CAS No.: 927636-82-6
M. Wt: 379.26g/mol
InChI Key: PYXMGROCOVDPRX-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-iodo-N-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by:

  • Aromatic ring substitution: A para-iodo group at the 4-position of the benzene ring, imparting steric bulk and electronic effects due to iodine’s electronegativity and polarizability.
  • Sulfonamide substitutions: A cyclohexyl group and a methyl group attached to the sulfonamide nitrogen, influencing lipophilicity and conformational flexibility.

While direct synthetic details for this compound are absent in the provided evidence, analogous routes suggest its preparation via:

Sulfonamide formation: Reacting 4-iodobenzenesulfonyl chloride with N-methylcyclohexylamine.

N-Alkylation: Using methyl iodide and a base (e.g., NaH) to introduce the methyl group, as seen in N-cyclohexyl-4-methylbenzenesulfonamide derivatives .

Properties

IUPAC Name

N-cyclohexyl-4-iodo-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO2S/c1-15(12-5-3-2-4-6-12)18(16,17)13-9-7-11(14)8-10-13/h7-10,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXMGROCOVDPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-iodo-N-methylbenzenesulfonamide typically involves the reaction of 4-iodobenzenesulfonyl chloride with N-cyclohexyl-N-methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-iodo-N-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

N-cyclohexyl-4-iodo-N-methylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-iodo-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The table below compares key structural features and properties of N-cyclohexyl-4-iodo-N-methylbenzenesulfonamide with similar sulfonamides:

Compound (Reference) Benzene Substituent N-Substituents Melting Point/°C Key Properties
Target (hypothetical) 4-Iodo Cyclohexyl, methyl Expected higher melting point due to iodine’s bulk; reduced solubility in polar solvents.
N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide 4-Methyl Cyclohexyl, ethyl Chair conformation of cyclohexyl ring; C–H∙∙∙O hydrogen bonding in crystal lattice.
4-Chloro-2-thio derivatives (Compounds 11–14) 4-Chloro, 2-thio Imino-heteroaryl 177–180 IR: S=O (1150–1350 cm⁻¹), thioether (C–S, ~600 cm⁻¹); moderate yields (~39–50%).
N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide 4-Methyl Cyclohexyl, benzyl Enhanced lipophilicity from benzyl group; crystallographic H-bonding networks.
4-Methyl-N-(3-oxocyclopentyl)benzenesulfonamide 4-Methyl 3-Oxocyclopentyl Synthesized via hypervalent iodine catalysis (39% yield); HRMS: m/z 350.1398 (M+Na).
Key Observations:
  • Iodo vs.
  • N-Substituent Effects : Methyl and ethyl groups (e.g., ) offer lower steric demand than benzyl () or heteroaryl groups (), affecting conformational flexibility and intermolecular interactions.

Spectroscopic Characteristics

  • NMR Spectroscopy :
    • Para-Iodo Effect : The electron-withdrawing iodo group deshields adjacent protons, causing downfield shifts in ¹H NMR (cf. 4-methyl analogs in ).
    • Cyclohexyl Group : Chair conformation (Q = 0.567 Å, θ = 178.8° in ) generates distinct coupling patterns in ¹³C NMR.
  • IR Spectroscopy : S=O stretches (~1350–1150 cm⁻¹) and N–H bends (~3300 cm⁻¹) are consistent across sulfonamides .
  • Mass Spectrometry : Isotopic patterns (e.g., iodine’s ¹²⁷I and ¹²⁹I) would distinguish the target compound from chloro/methyl analogs .

Crystallographic and Conformational Analysis

  • Crystal Packing : Cyclohexyl groups in chair conformations (e.g., ) form C–H∙∙∙O hydrogen bonds (2.50–2.70 Å), stabilizing layered networks. The iodo group may disrupt these networks due to its bulk, favoring alternative packing modes.
  • Torsional Angles : Substituents on the sulfonamide nitrogen influence dihedral angles between the benzene ring and sulfonamide group, as seen in .

Biological Activity

N-Cyclohexyl-4-iodo-N-methylbenzenesulfonamide (C₁₃H₁₉I₁N₁O₂S) is a sulfonamide compound with potential biological activities that have garnered attention in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

This compound features a sulfonamide group attached to an aromatic ring, characterized by the presence of a cyclohexyl group and an iodine substituent at the para position relative to the sulfonamide group. Its molecular weight is approximately 353.36 g/mol, and its structure is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, leading to competitive inhibition of enzymes involved in metabolic pathways such as folic acid synthesis in bacteria.
  • Receptor Interaction : The compound may bind to specific receptors, influencing neurotransmitter systems, particularly dopamine receptors, which could have implications for neuropharmacological applications.

Neuropharmacological Effects

The cyclohexylamine structure suggests potential interactions with dopamine receptors. Compounds with similar structures have been shown to activate these receptors, indicating that this compound could have applications in treating neurological disorders.

Research Findings and Case Studies

Recent studies have explored the synthesis and biological evaluation of this compound. Below is a summary of key findings:

StudyFindings
Investigated enzyme inhibition mechanisms; demonstrated competitive inhibition in folate synthesis pathways.
Highlighted potential neuropharmacological applications through dopamine receptor activation.
Discussed antibacterial properties and structural influences on biological activity.

Case Study: Enzyme Inhibition

In a study focusing on enzyme interactions, this compound was tested against target enzymes involved in bacterial metabolism. The results indicated significant inhibition at concentrations comparable to traditional sulfonamides, suggesting its viability as an antibacterial agent.

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